Sag1.3

Description

small molecule smoothened agonist and a partial agonist of FZD6

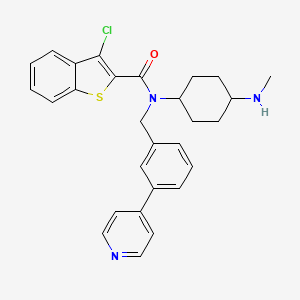

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSUUTYAEQOIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415294 | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912545-86-9 | |

| Record name | SAG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912545869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XN97SZK4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of SAG1.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a potent agonist for the Smoothened (SMO) receptor within the Hedgehog signaling pathway, the small molecule SAG1.3 has emerged as a tool compound with a more complex pharmacological profile. Subsequent research has revealed its activity as a partial agonist for the Frizzled-6 (FZD6) receptor, a key component of the WNT signaling cascade. This dual activity makes this compound a subject of significant interest for researchers exploring the intricacies of these fundamental cellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its interaction with FZD6. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action at the Frizzled-6 Receptor

This compound acts as a partial agonist at the FZD6 receptor, binding to the transmembrane core of the receptor. This interaction induces a conformational change in FZD6, initiating a cascade of downstream signaling events. Unlike full agonists, this compound elicits a submaximal response, even at saturating concentrations. Its mechanism involves the recruitment and activation of G proteins, leading to the modulation of downstream effectors.

Quantitative Binding and Activity Data

The following tables summarize the key quantitative parameters defining the interaction of this compound and related ligands with the FZD6 receptor.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | pKi (vs. BODIPY-cyclopamine) | 5.6 | ΔSMO HEK293 | [1] |

| BODIPY-cyclopamine | pKd | 6.3 ± 0.1 | ΔSMO HEK293 | [1] |

Table 1: Binding Affinity of this compound and BODIPY-cyclopamine to FZD6.

| Assay | Agonist | Parameter | Value | Cell Line | Reference |

| Gαi1 Dissociation | This compound | pEC50 | 5.4 ± 0.1 | ΔSMO HEK293 | [1] |

| ERK1/2 Phosphorylation | This compound | pEC50 | 5.2 ± 0.2 | ΔSMO HEK293 | [1] |

Table 2: Functional Activity of this compound at the FZD6 Receptor.

Signaling Pathways Modulated by this compound

The binding of this compound to FZD6 triggers the activation of specific downstream signaling pathways. The primary pathway involves the dissociation of heterotrimeric G proteins, followed by the activation of the MAP kinase cascade, evidenced by the phosphorylation of ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection

-

Cell Line: ΔSMO HEK293 cells (HEK293 cells with Smoothened gene knocked out) are used to eliminate confounding effects from this compound's interaction with SMO.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For assays requiring overexpression of specific constructs (e.g., Nluc-FZD6, NanoBiT G proteins), cells are transiently transfected using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

NanoBRET-based Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands (like this compound) by measuring their ability to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to a NanoLuciferase (Nluc)-tagged receptor (Nluc-FZD6).

-

Protocol:

-

Seed ΔSMO HEK293 cells transiently expressing N-terminally Nluc-tagged FZD6 in a white, clear-bottom 96-well plate.

-

The following day, replace the medium with Opti-MEM.

-

Add a fixed concentration of BODIPY-cyclopamine (e.g., 300 nM).

-

Immediately add increasing concentrations of unlabeled this compound.

-

Incubate the plate for 2 hours at 37°C.

-

Add Nano-Glo® substrate.

-

Read the plate on a luminometer capable of measuring luminescence at two wavelengths: a donor emission window (e.g., 460 nm) and an acceptor emission window (e.g., >600 nm).

-

The NanoBRET ratio is calculated as the acceptor emission divided by the donor emission.

-

Data are normalized and plotted to determine the pKi of this compound.

-

NanoBiT G Protein Dissociation Assay

This assay measures the activation of G proteins by monitoring the dissociation of the Gα subunit from the Gβγ dimer. The Gα subunit is tagged with the large fragment of NanoLuc (LgBiT), and the Gγ subunit is tagged with the small fragment (SmBiT). Upon G protein activation and subsequent dissociation, the luminescence signal decreases.

-

Protocol:

-

Co-transfect ΔSMO HEK293 cells with FZD6, Gαi1-LgBiT, Gβ, and SmBiT-Gγ2 constructs.

-

Plate the transfected cells in a 96-well plate.

-

After 24-48 hours, replace the medium with an assay buffer (e.g., HBSS).

-

Add Nano-Glo® Live Cell Substrate and incubate to allow for substrate equilibration.

-

Establish a baseline luminescence reading.

-

Add increasing concentrations of this compound.

-

Measure the luminescence signal over time.

-

The decrease in luminescence, indicative of G protein dissociation, is plotted against the agonist concentration to determine the pEC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of FZD6 activation.

-

Protocol:

-

Plate ΔSMO HEK293 cells in 6-well plates.

-

Serum-starve the cells for at least 4 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

-

Quantify the band intensities to determine the concentration-response curve for this compound-induced ERK1/2 phosphorylation.

-

Conclusion

This compound is a valuable pharmacological tool for the study of both SMO and FZD6 receptor signaling. Its partial agonism at FZD6 provides a means to dissect the downstream consequences of receptor activation, particularly the G protein-dependent signaling cascade leading to ERK1/2 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other potential modulators of the FZD6 receptor. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of WNT signaling in both physiological and pathological contexts, potentially paving the way for novel therapeutic interventions.

References

Sag1.3 as a Smoothened Agonist: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sag1.3, a small molecule agonist of the Smoothened (SMO) receptor and a key activator of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1] The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central signal transducer of the Hh pathway.[2] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity.[3] Upon binding of Hh to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of Gli transcription factors and the expression of Hh target genes.[3][4]

This compound (also commonly referred to as SAG) is a synthetic, cell-permeable small molecule that acts as a direct agonist of SMO.[5][6] It is a chlorobenzothiophene-containing compound that activates the Hh pathway independently of the Hh ligand and the PTCH receptor by binding directly to the seven-transmembrane bundle of SMO.[2][5] This property makes this compound an invaluable tool for studying the intricacies of Hh signaling and for potential therapeutic applications.

Chemical and Physical Properties of this compound

This compound is a member of the 1-benzothiophene class of organic compounds.[5] Its systematic IUPAC name is 3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]-1-benzothiophene-2-carboxamide.[5]

| Property | Value | Source |

| Molecular Formula | C28H28ClN3OS | [5] |

| Molecular Weight | 490.1 g/mol | [5] |

| CAS Number | 912545-86-9 | [5] |

| Appearance | Solid | [7] |

| Solubility | 10 mM in DMSO | [7] |

Quantitative Data: Potency and Binding Affinity of this compound

The potency and binding affinity of this compound for the SMO receptor have been characterized in various cellular and biochemical assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells (luciferase reporter assay) | [2][6][8] |

| EC50 | ~3 µM (Hh-Ag 1.1, a related analog) | C3H10T1/2 cells with Gli-luciferase reporter | [9] |

| EC50 | 11 ± 0.5 nM | HEK293 cells expressing WT Smo (bodipy-cyclopamine displacement) | [10] |

| EC50 | 0.9 ± 0.1 nM | U2OS cells (βarr2-GFP assay) | [11] |

| Kd | 59 nM | Cos-1 cells expressing Smo (BODIPY-cyclopamine binding) | [2][8] |

| pKi | 5.6 | Nluc-FZD6 (BODIPY-cyclopamine competition) | [7] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kd (Dissociation constant) is a measure of the binding affinity of a ligand for its receptor. pKi is the negative logarithm of the Ki value, where Ki is the inhibition constant.

Mechanism of Action of this compound

This compound directly binds to the Smoothened receptor, inducing a conformational change that mimics the activation state normally triggered by the binding of Hedgehog ligand to the Patched receptor.[2][7] This activation of SMO leads to the translocation of SMO to the primary cilium, a key step in Hedgehog signal transduction.[2] Downstream, this initiates a signaling cascade that prevents the proteolytic cleavage of Gli transcription factors into their repressor forms.[4] The full-length Gli activator forms then translocate to the nucleus to induce the transcription of Hedgehog target genes, such as Gli1 and Ptch1.[9]

Experimental Protocols

Cell-Based Hedgehog Signaling Luciferase Reporter Assay

This assay is used to quantify the activation of the Hedgehog signaling pathway in response to this compound. It utilizes a cell line, such as NIH-3T3 or C3H10T1/2, that has been stably transfected with a reporter construct containing Gli-responsive elements driving the expression of firefly luciferase.[12][13][14]

Materials:

-

Gli-Luciferase Reporter NIH-3T3 cell line (e.g., BPS Bioscience, #60409)[14]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) or Calf Serum (CS)

-

Penicillin-Streptomycin-Glutamine supplement

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Dual-Luciferase Reporter Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the Gli-Luciferase Reporter NIH-3T3 cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of DMEM supplemented with 10% CS and antibiotics.[14] Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until cells are confluent.[14]

-

Serum Starvation: Carefully remove the growth medium and replace it with 100 µL of low-serum medium (e.g., DMEM with 0.5% CS).[12] Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known concentration of Sonic Hedgehog conditioned medium).

-

Incubation: Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[14]

-

Luciferase Assay: Remove the medium and lyse the cells with 25 µL of Passive Lysis Buffer per well.[12] Follow the manufacturer's instructions for the luciferase assay system to measure firefly luciferase activity using a luminometer.[12][14]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the relative luciferase units against the log of the this compound concentration to determine the EC50 value.

Radioligand Binding Assay for Smoothened

This assay measures the direct binding of a ligand to the Smoothened receptor and can be used to determine the binding affinity (Kd) of this compound through competition with a radiolabeled ligand.[15][16]

Materials:

-

Cell membranes prepared from cells overexpressing the Smoothened receptor (e.g., HEK293-SMO)

-

Radioligand (e.g., [3H]-Cyclopamine or a fluorescently labeled antagonist like BODIPY-cyclopamine)[10][17]

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[15]

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine)[15]

-

Scintillation cocktail

-

MicroBeta counter or fluorescence plate reader

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the assay buffer.[15] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known SMO antagonist).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.[15] For fluorescent ligands, read the plate on a suitable fluorescence reader.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic research and preclinical drug development:

-

Studying Hedgehog Pathway Dynamics: As a direct and specific activator of SMO, this compound allows for the precise temporal and dose-dependent activation of the Hh pathway, enabling detailed studies of its downstream signaling events.[2]

-

Disease Modeling: this compound can be used in cell culture and animal models to mimic the effects of pathological Hh pathway activation observed in certain cancers and developmental disorders.[18]

-

Stem Cell and Regenerative Medicine: The Hh pathway plays a role in stem cell maintenance and differentiation. This compound is used to modulate the fate of stem cells and progenitor cells in vitro and in vivo.[2][19]

-

Drug Discovery: this compound serves as a reference agonist in high-throughput screening campaigns to identify novel inhibitors of the Hedgehog pathway.[9]

Conclusion

This compound is a potent and specific small molecule agonist of the Smoothened receptor, making it an indispensable tool for researchers in the fields of developmental biology, oncology, and regenerative medicine. Its well-characterized mechanism of action and quantifiable effects on the Hedgehog signaling pathway provide a robust platform for investigating the fundamental biology of this critical pathway and for the development of novel therapeutic strategies. This guide provides a foundational understanding and practical protocols for the effective use of this compound in a research setting.

References

- 1. youtube.com [youtube.com]

- 2. stemcell.com [stemcell.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C28H28ClN3OS | CID 5284330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]

- 7. Frizzled6 agonist this compound | FZD6 agonist | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. web.stanford.edu [web.stanford.edu]

- 13. amsbio.com [amsbio.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological activation of the Sonic hedgehog pathway with a Smoothened small molecule agonist ameliorates the severity of alcohol-induced morphological and behavioral birth defects in a zebrafish model of fetal alcohol spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stem Cell and Synthetic Embryo Models: Advances, Applications, and Ethical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Modulating WNT Signaling with Frizzled-Targeting Compounds Derived from a Hedgehog Pathway Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and fibrosis. Consequently, identifying small molecules that can modulate this pathway is of significant interest for therapeutic development. While the small molecule Sag1.3 is a well-characterized agonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, recent research has unveiled a novel application for its chemical scaffold. A derivative of this compound, referred to as compound 11, has been identified as an inhibitor of Wnt/β-catenin signaling. This compound acts by targeting Frizzled (FZD) receptors, key components of the Wnt signal transduction machinery, thereby preventing Wnt-induced receptor dynamics and downstream signaling events. This technical guide provides an in-depth analysis of the mechanism of this novel Wnt inhibitor, presents the quantitative data supporting its activity, and details the key experimental protocols utilized in its characterization.

Introduction to WNT Signaling

The Wingless/Int1 (WNT) signaling pathway is a conserved signal transduction pathway crucial for embryonic development, stem cell regulation, and adult tissue homeostasis.[1][2] The canonical WNT pathway is centered on the regulation of the transcriptional co-activator β-catenin.[3][4]

-

In the "OFF" state (absence of WNT): A "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[4][5] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

-

In the "ON" state (presence of WNT): WNT ligands bind to a receptor complex consisting of a Frizzled (FZD) family receptor and a Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6) co-receptor.[2][6] This binding leads to the recruitment of Dishevelled (DVL) and the phosphorylation of LRP5/6, which in turn inactivates the destruction complex. As a result, β-catenin is no longer degraded, accumulates in the cytoplasm, and translocates to the nucleus. There, it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Lgr5 and AXIN2.[3][6]

Dysregulation of this pathway, often leading to excessive signaling, is a hallmark of various cancers and other pathologies, making it a prime target for therapeutic intervention.[1]

From Hedgehog Agonist to WNT Antagonist: The Case of this compound

This compound is known as a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[7][8] It activates the Hh pathway with an EC50 of approximately 3 nM.[8] However, a recent study has demonstrated that the chemical scaffold of this compound can be repurposed to target the WNT pathway.[1]

Researchers derivatized this compound and, through screening, identified compound 11 as a molecule capable of inhibiting WNT/β-catenin signaling.[1] Unlike its parent compound, compound 11 acts on FZD receptors to block WNT-induced signaling.[1]

Mechanism of Action of Compound 11

The proposed mechanism involves the direct interaction of compound 11 with FZD receptors. This interaction interferes with the ability of WNT ligands to induce the necessary conformational changes and receptor dynamics required for signal propagation. This ultimately leads to the inhibition of β-catenin stabilization and the suppression of Wnt target gene expression.[1]

References

- 1. This compound-derived Frizzled-targeting small molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. The SIAH E3 ubiquitin ligases promote Wnt/β-catenin signaling through mediating Wnt-induced Axin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C28H28ClN3OS | CID 5284330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of Sag1.3

An in-depth analysis of scientific literature reveals no well-characterized molecule or protein referred to as "Sag1.3". It is possible that this designation is a typographical error, a non-standard abbreviation, or refers to a novel or proprietary compound not yet described in publicly available databases.

The most probable intended subjects are SAG1 , a major surface antigen of the parasite Toxoplasma gondii, or S-arrestin (SAG) , a key protein in phototransduction. Both are significant molecules within their respective fields of study.

To provide a detailed technical guide that meets the specified requirements, clarification on the precise identity of the molecule of interest is necessary. Should "this compound" refer to a specific variant, isoform, or a different molecule altogether, further details would be required to proceed with a comprehensive summary of its chemical structure, properties, and associated experimental data.

Without a clearly defined subject, it is not possible to generate the requested in-depth guide, data tables, or visualizations. We recommend verifying the name and providing additional context for the molecule .

A Technical Guide to Compound Discovery and Development: A Case Study of Rapamycin

Disclaimer: Initial research for a compound designated "Sag1.3" did not yield any publicly available scientific or historical data. This suggests that "this compound" may be an internal, preclinical designation, a compound not yet disclosed in public literature, or a potential misnomer. To fulfill the structural and content requirements of this request, this guide will use Rapamycin , a well-documented natural compound, as an illustrative case study. The information presented herein pertains to Rapamycin and is intended to serve as a comprehensive template for the discovery and history of a therapeutic compound.

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a natural product of the bacterium Streptomyces hygroscopicus.[1] Initially investigated for its antifungal properties, its potent immunosuppressive and antiproliferative effects soon became the focus of extensive research.[1][2] Today, Rapamycin is a cornerstone of transplant medicine, certain cancer therapies, and is at the forefront of research into aging and age-related diseases.[3][4] Its mechanism of action, the inhibition of the highly conserved serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR), has unveiled a central signaling pathway that governs cell growth, proliferation, and metabolism.[5][6][7]

Discovery and History

The story of Rapamycin begins in 1965 with a Canadian scientific expedition to Easter Island, known to its inhabitants as Rapa Nui.[8] Researchers collecting soil samples for microbial prospecting isolated a strain of Streptomyces hygroscopicus that produced a potent antifungal agent.[1][8] This compound was named "Rapamycin" in honor of the island of its origin.[1]

Initial development as an antifungal was halted when its significant immunosuppressive properties were discovered.[2] Dr. Suren Sehgal, a chemist at Ayerst Pharmaceuticals, recognized the potential of this side effect and famously preserved the bacterial strain in his home freezer after the company initially abandoned the project.[1][2] Years later, with the rise of organ transplantation and the critical need for effective immunosuppressants, the research was revived.[2] Rapamycin was eventually approved by the FDA in 1999 for use in preventing organ transplant rejection.[1] Subsequent research elucidated its molecular target, mTOR, leading to its investigation in cancer and, more recently, as one of the most promising candidates for extending lifespan and healthspan.[3][4][9]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mechanistic Target of Rapamycin (mTOR) , a crucial protein kinase that integrates signals from growth factors, nutrients (like amino acids), and cellular energy levels to regulate cell growth, protein synthesis, and autophagy.[7][10] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][11]

Rapamycin's action is highly specific to mTORC1.[12] It does not directly bind to the active site of mTOR. Instead, the lipophilic Rapamycin molecule enters the cell and forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[8][10] This Rapamycin-FKBP12 complex then acts as a "molecular glue," binding to the FRB domain of mTOR within the mTORC1 complex.[13][14] This binding event allosterically inhibits mTORC1 activity, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade that promotes cell growth and proliferation.[10][14]

Key downstream effectors of mTORC1 include:

-

S6 Kinase 1 (S6K1): When phosphorylated by mTORC1, S6K1 promotes protein synthesis.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 by mTORC1 causes it to release the translation initiation factor eIF4E, allowing protein synthesis to proceed. Inhibition of mTORC1 keeps 4E-BP1 bound to eIF4E, halting translation.[6]

-

ULK1: mTORC1 phosphorylates and inhibits ULK1, a key initiator of autophagy. When mTORC1 is inhibited by Rapamycin, ULK1 becomes active, and the process of autophagy (cellular self-cleaning) is induced.[11][15]

mTORC2 is generally considered insensitive to acute Rapamycin treatment and is involved in functions like cytoskeletal organization and cell survival via activation of Akt.[7][10]

Visualization: mTOR Signaling Pathway

Caption: Rapamycin-FKBP12 complex inhibits mTORC1, blocking cell growth and promoting autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Rapamycin.

Table 1: Preclinical Lifespan Extension Studies

| Species | Dosing Regimen | Lifespan Extension (Median) | Key Findings | Citation(s) |

| Mice (Mixed gender) | Started late in life (600 days) | 9% (males), 14% (females) | First demonstration of lifespan extension in mammals by a pharmacological agent. | [4][9] |

| Mice (SAMP8) | 0.78 µg/kg every 5 days for 6 months | Not directly measured | Enhanced mitochondrial respiratory control and ATP production in the liver. | [16] |

| Yeast, Nematodes, Flies | Various (genetic/pharmacological mTOR inhibition) | Significant extension | mTOR pathway is a highly conserved regulator of aging across multiple species. | [17] |

Table 2: Selected Human Clinical Trial Data

| Trial Name / Purpose | Population | Dosing Regimen | Key Outcomes & Data | Citation(s) |

| Organ Transplant Rejection | Kidney Transplant Patients | FDA-approved regimen | Approved for prevention of organ rejection. | [1][3] |

| PEARL Trial (Longevity) | Healthy adults (50-85 years) | 5 mg/week or 10 mg/week (intermittent) | No significant changes in primary aging markers; good safety profile. Showed potential for less muscle mass decline in females. | [18][19][20] |

| ME/CFS Pilot Study | 86 ME/CFS Patients | 6 mg/week for 90 days | 74.3% of patients who completed at least 30 days showed recovery in fatigue and PEM. Downregulation of plasma pSer258-ATG13 (autophagy marker). | [21][22] |

| SELUTION4ISR (Restenosis) | Patients with in-stent restenosis | Sirolimus-eluting balloon | Target lesion failure rate of 16.2% (vs. 13.5% for standard care, non-significant). | [23] |

| Microcystic Lymphatic Malformations (SELVA) | Patients ≥ 3 years old | QTORIN™ 3.9% rapamycin gel (once daily) | Phase 3 trial fully enrolled; top-line data expected Q1 2026. | [24] |

Key Experimental Protocols

Protocol: Measurement of mTOR Activity in Cell Lysates via ELISA

This protocol is adapted from a method developed for measuring mTOR activity by quantifying the phosphorylation of its direct substrate, p70 S6 Kinase.[25]

Objective: To determine the level of mTORC1 kinase activity in peripheral blood mononuclear cells (PBMCs) or other cultured cells.

Materials:

-

Cell sample (e.g., isolated PBMCs, cultured T-cells).

-

Optimized cell lysis buffer.

-

Protein concentration assay kit (e.g., BCA).

-

mTOR activity ELISA kit (measures phosphorylation of p70 S6K).

-

Microplate reader.

-

Phosphate-buffered saline (PBS).

-

Rapamycin (for in vitro inhibition control).

Methodology:

-

Cell Preparation & Lysis:

-

Isolate PBMCs from whole blood using density gradient centrifugation or harvest cultured cells.

-

Wash cells with cold PBS.

-

Lyse the cell pellet with an optimized lysis buffer on ice to extract proteins while preserving kinase activity.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA) to ensure equal loading in the assay.

-

-

In Vitro Inhibition (Control):

-

For control experiments, pre-incubate a subset of cells with a known concentration of Rapamycin before lysis to demonstrate specific inhibition of mTOR.

-

-

ELISA Procedure:

-

Dilute cell lysates to a standardized protein concentration.

-

Add the diluted lysates to the wells of the ELISA plate, which are pre-coated with a substrate for p70 S6K.

-

Initiate the kinase reaction by adding an ATP-containing reaction buffer.

-

Incubate the plate to allow mTOR in the lysate to phosphorylate its substrate, which in turn phosphorylates the target peptide in the well.

-

Stop the reaction and wash the wells to remove non-bound components.

-

Add a primary antibody that specifically detects the phosphorylated form of the p70 S6K substrate.

-

Add a secondary, enzyme-linked antibody (e.g., HRP-conjugated).

-

Add the enzyme substrate (e.g., TMB) and allow color to develop.

-

Stop the color development with a stop solution.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the mTOR activity in the sample.

-

Compare the activity in treated vs. untreated samples to determine the effect of Rapamycin or other compounds. Intra- and inter-assay variations should be calculated to ensure reproducibility.[25]

-

Visualizations: Workflows

Visualization: General Drug Discovery and Development Workflow

Caption: A typical timeline for drug discovery, from initial target identification to market approval.[26][27]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. novapublishers.com [novapublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular glue - Wikipedia [en.wikipedia.org]

- 14. google.com [google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Effects of Long-term low-dose intermittent rapamycin administration on glucose metabolism and immune system of SAMP8 and SAMR1 mice [frontiersin.org]

- 17. lifespan.io [lifespan.io]

- 18. reddit.com [reddit.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. youtube.com [youtube.com]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. thesicktimes.org [thesicktimes.org]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 24. Phase 3 Trial for First Microcystic Lymphatic Malformations Treatment Completes Enrollment | PVLA Stock News [stocktitan.net]

- 25. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. genemod.net [genemod.net]

- 27. Drug Discovery Workflow - What is it? [vipergen.com]

Sag1.3: A Dual Modulator of Smoothened and Frizzled-6 Receptors

An In-depth Technical Guide on Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Sag1.3, a small molecule initially recognized as a Smoothened (SMO) agonist and later identified as a partial agonist of the Frizzled-6 (FZD6) receptor. This document details the experimental methodologies, quantitative data, and signaling pathways associated with the dual activity of this compound, offering valuable insights for researchers in pharmacology and drug development.

Introduction

This compound, a synthetic benzothiophene compound, has emerged as a significant pharmacological tool due to its ability to modulate two distinct and critical signaling pathways: the Hedgehog (Hh) pathway through its interaction with Smoothened (SMO), and the Wnt signaling pathway via its activity on the Frizzled-6 (FZD6) receptor.[1][2][3][4][5] Initially characterized for its potent agonistic effects on SMO, subsequent research revealed its capacity to act as a partial agonist on FZD6, highlighting a complex and intriguing polypharmacological profile.[2][4][6][7] This guide will delve into the scientific evidence that has elucidated the dual-targeting nature of this compound.

Target Identification and Validation: Smoothened (SMO)

Identification of SMO as a Target

This compound was first identified as a potent agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[8][9] Its discovery provided a valuable chemical probe to investigate Hh signaling, which is crucial in embryonic development and has been implicated in various cancers. The identification of SMO as a direct target of this compound was a significant step in understanding its mechanism of action.

Experimental Validation of this compound as a SMO Agonist

The validation of this compound as a SMO agonist has been substantiated through a variety of experimental approaches, including functional assays and binding studies.

2.2.1. Functional Assays:

The most common functional assay used to characterize this compound activity on the Hedgehog pathway is the Gli-dependent luciferase reporter assay in Shh-LIGHT2 cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Experimental Protocol: Gli-Dependent Luciferase Reporter Assay

-

Cell Line: Shh-LIGHT2 cells (NIH 3T3 fibroblasts).

-

Assay Principle: Measurement of firefly luciferase expression, which is under the control of a Gli-responsive promoter. Activation of the Hh pathway by a SMO agonist like this compound leads to the activation of Gli transcription factors and subsequent luciferase expression.

-

Methodology:

-

Seed Shh-LIGHT2 cells in a 96-well plate.

-

After cell attachment, treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 30 hours).[9]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Results: this compound induces a dose-dependent increase in luciferase expression, demonstrating its agonistic activity.

-

2.2.2. Binding Assays:

Direct binding of this compound to SMO has been confirmed through competition binding assays using a fluorescently labeled antagonist, BODIPY-cyclopamine.

-

Experimental Protocol: BODIPY-Cyclopamine Competition Binding Assay

-

Cell Line: Cos-1 cells transiently expressing the SMO receptor.[9]

-

Assay Principle: This assay measures the ability of a test compound (this compound) to displace the binding of a fluorescently labeled competitive antagonist (BODIPY-cyclopamine) from the SMO receptor.

-

Methodology:

-

Incubate membranes or whole cells from SMO-expressing Cos-1 cells with a fixed concentration of BODIPY-cyclopamine.

-

Add increasing concentrations of unlabeled this compound.

-

After incubation to reach equilibrium, measure the amount of bound BODIPY-cyclopamine using a suitable detection method (e.g., fluorescence polarization or high-content imaging).

-

-

Results: this compound demonstrates a concentration-dependent displacement of BODIPY-cyclopamine, allowing for the determination of its binding affinity (Kd).

-

Quantitative Data for this compound Interaction with SMO

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | ~3 nM | Gli-dependent luciferase reporter assay | Shh-LIGHT2 | [9] |

| Kd | 59 nM | BODIPY-cyclopamine competition binding assay | Cos-1 expressing SMO | [9] |

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on SMO, allowing SMO to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the transcription of Hh target genes. This compound bypasses the need for Hedgehog ligand and PTCH1, directly activating SMO.

Target Identification and Validation: Frizzled-6 (FZD6)

Identification of FZD6 as a Novel Target

More recent studies have unveiled a novel activity of this compound as a partial agonist of the Frizzled-6 (FZD6) receptor, a member of the G protein-coupled receptor (GPCR) family and a key component of the Wnt signaling pathway.[2][4][6] This discovery was significant as it demonstrated the polypharmacological nature of this compound and opened new avenues for its application in studying Wnt signaling.

Experimental Validation of this compound as a FZD6 Partial Agonist

The validation of FZD6 as a target of this compound has been achieved through a combination of binding assays, functional assays measuring receptor conformational changes, and downstream signaling events.

3.2.1. Binding Assays:

Similar to the SMO binding assays, competition binding assays were employed to demonstrate the direct interaction of this compound with FZD6.

-

Experimental Protocol: BODIPY-Cyclopamine Competition Binding Assay with Nluc-FZD6

-

Cell Line: HEK293 cells with CRISPR/Cas9-mediated knockout of SMO, expressing Nanoluciferase (Nluc)-tagged FZD6.[2][3]

-

Assay Principle: This NanoBRET (Bioluminescence Resonance Energy Transfer) based competition assay measures the displacement of BODIPY-cyclopamine from the Nluc-FZD6 receptor by this compound.

-

Methodology:

-

Incubate the engineered HEK293 cells with a constant concentration of the fluorescent ligand BODIPY-cyclopamine.

-

Add increasing concentrations of this compound.

-

Measure the BRET signal, which is generated by the energy transfer from the Nluc donor to the fluorescently labeled ligand acceptor when in close proximity.

-

-

Results: this compound competitively inhibits the binding of BODIPY-cyclopamine to FZD6 in a dose-dependent manner.

-

3.2.2. Conformational Change Assays:

Förster Resonance Energy Transfer (FRET)-based biosensors have been utilized to monitor the conformational changes in FZD6 upon ligand binding.

-

Experimental Protocol: FZD6-FRET Conformational Change Assay

-

Cell Line: HEK293 cells transiently expressing a FZD6-FRET biosensor.[10]

-

Assay Principle: The FZD6 receptor is tagged with a FRET donor (e.g., TFP) and a FRET acceptor (e.g., FlAsH) at specific intracellular locations. A change in the receptor's conformation upon agonist binding alters the distance or orientation between the FRET pair, leading to a change in the FRET signal.

-

Methodology:

-

Transfect HEK293 cells with the FZD6-FRET biosensor construct.

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the FRET ratio (acceptor emission / donor emission) using a fluorescence microplate reader or microscope.

-

-

Results: this compound induces a concentration-dependent decrease in the FRET ratio, indicating a conformational change in the FZD6 receptor consistent with receptor activation.[10]

-

3.2.3. Downstream Signaling Assays:

The functional consequence of this compound binding to FZD6 has been assessed by measuring the recruitment of downstream signaling molecules, such as G proteins and Dishevelled (DVL).

-

Experimental Protocol: G-protein Recruitment Assay

-

Assay Principle: BRET-based assays can be used to monitor the interaction between FZD6 and G proteins upon agonist stimulation.

-

Methodology: Co-express FZD6 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a G protein subunit fused to a BRET acceptor (e.g., YFP) in a suitable cell line. Agonist-induced recruitment of the G protein to the receptor brings the BRET pair into proximity, resulting in an increased BRET signal.

-

Results: this compound has been shown to mediate the recruitment of mGsi proteins to FZD6.[6]

-

Quantitative Data for this compound Interaction with FZD6

| Parameter | Value | Assay | Cell Line | Reference |

| pKi | 5.6 | BODIPY-cyclopamine competition binding | Nluc-FZD6 in SMO knockout HEK293 | [6] |

| pEC50 | 6.5 ± 0.9 | FZD6-FRET conformational change assay | HEK293 expressing FZD6-FRET probe | [10] |

Signaling Pathway

Frizzled receptors are the primary receptors for Wnt ligands. In the canonical (β-catenin-dependent) Wnt pathway, the binding of Wnt to a FZD receptor and its co-receptor LRP5/6 leads to the recruitment of the Dishevelled (DVL) protein. This, in turn, leads to the disassembly of the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows it to accumulate in the cytoplasm and translocate to the nucleus, where it interacts with TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound, as a partial agonist, can induce conformational changes in FZD6, leading to the recruitment of DVL and activation of downstream signaling.

Experimental Workflows

The identification and validation of this compound's targets involved a logical progression of experiments, from initial screening to detailed mechanistic studies.

Conclusion

The case of this compound exemplifies the importance of thorough pharmacological characterization. Initially identified as a selective SMO agonist, subsequent investigations have revealed its more complex nature as a dual modulator of both the Hedgehog and Wnt signaling pathways through its interaction with SMO and FZD6, respectively. This guide has provided a detailed overview of the experimental evidence and methodologies that have been instrumental in defining the target profile of this compound. The quantitative data and pathway diagrams presented herein serve as a valuable resource for researchers working to understand and exploit the therapeutic potential of modulating these critical signaling cascades. The continued study of compounds like this compound will undoubtedly provide deeper insights into the intricate cross-talk between developmental signaling pathways and offer new opportunities for drug discovery.

References

- 1. This compound | C28H28ClN3OS | CID 5284330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frizzled6 agonist this compound | FZD6 agonist | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Smoothened agonist - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Sag1.3 Activity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of Sag1.3, a small molecule agonist of the Smoothened (SMO) receptor, in various cell lines. This compound is a valuable tool for studying the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, which is also implicated in various cancers.

I. Cell Line Activity Profile of this compound

This compound has been demonstrated to be active in several well-established cell lines, primarily through the activation of the Hedgehog signaling pathway. The following table summarizes the quantitative data on this compound activity in these cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| Shh-LIGHT2 | Gli-dependent Luciferase Reporter Assay | EC50 | ~3 nM | [1][2] |

| NIH 3T3 | Gli-dependent Luciferase Reporter Assay | - | Active | [1] |

| Cos-1 (expressing Smoothened) | Radioligand Binding Assay | Kd | 59 nM | [1][2] |

| MDAMB231 | Gene Expression Analysis (mRNA) | - | Increased SMO and CAXII expression | [2] |

II. Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound in the aforementioned cell lines.

A. Gli-Dependent Luciferase Reporter Assay (Shh-LIGHT2 and NIH 3T3 cells)

This assay is a common method to quantify the activation of the Hedgehog signaling pathway. Shh-LIGHT2 cells are a derivative of NIH 3T3 cells that are stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[1]

Protocol:

-

Cell Culture: Culture Shh-LIGHT2 or NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum and 1% penicillin/streptomycin. For Shh-LIGHT2 cells, the medium should also contain G418 and zeocin for selection.

-

Seeding: Seed the cells in a 96-well plate at a density that allows them to reach confluency at the time of the assay.

-

Treatment: Once confluent, replace the growth medium with low-serum DMEM (0.5% calf serum). Treat the cells with varying concentrations of this compound for 24-30 hours.[2]

-

Lysis: After incubation, lyse the cells using a suitable lysis buffer (e.g., as provided in a commercial luciferase assay kit).

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The EC50 value can be calculated from the dose-response curve.

B. Radioligand Binding Assay (Cos-1 cells)

This assay directly measures the binding affinity of this compound to the Smoothened receptor.

Protocol:

-

Cell Culture and Transfection: Culture Cos-1 cells in DMEM with 10% fetal bovine serum. Transiently transfect the cells with a plasmid encoding the Smoothened receptor.

-

Cell Preparation: After 48 hours, harvest the cells and prepare cell membranes through homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to Smoothened (e.g., [³H]-cyclopamine) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation. A study using a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) in Smo-expressing Cos-1 cells determined an apparent dissociation constant (Kd) of 59 nM for the SAG/Smo complex.[1][2]

C. Gene Expression Analysis (MDAMB231 cells)

This method assesses the downstream effects of this compound-induced Hedgehog pathway activation by measuring changes in the expression of target genes.

Protocol:

-

Cell Culture and Treatment: Culture MDAMB231 cells in appropriate growth medium. Treat the cells with this compound (e.g., 250 nM) for a specified period (e.g., 24 or 48 hours).[2]

-

RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for Hedgehog target genes (e.g., SMO, CAXII) and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative change in gene expression in this compound-treated cells compared to untreated controls using the ΔΔCt method. Studies have shown that this compound treatment (250 nM for 48 hours) significantly increases SMO mRNA and protein expression in MDAMB231 cells.[2]

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the Hedgehog signaling pathway activated by this compound and the general experimental workflows.

References

Sag1.3: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sag1.3 is a small molecule compound that has been identified as a partial agonist of the Frizzled-6 (FZD6) receptor. As a component of the Wnt signaling pathway, FZD6 plays a crucial role in embryonic development, tissue homeostasis, and various disease processes, including cancer. Understanding the downstream signaling cascade initiated by the interaction of this compound with FZD6 is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core downstream signaling targets of this compound, complete with available quantitative data, detailed experimental protocols, and visualizations of the key molecular events.

This compound and the Wnt/β-Catenin Signaling Pathway

This compound modulates the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. The binding of a Wnt ligand, or in this case, the partial agonist this compound, to the FZD6 receptor leads to the recruitment of the Dishevelled (DVL) protein and the co-receptor LRP5/6. This event triggers the disassembly of the destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.

Quantitative Data on this compound and Wnt Pathway Modulation

While this compound has been characterized as a partial agonist of FZD6, specific quantitative data on its binding affinity and dose-response effects on downstream signaling events are not extensively available in publicly accessible literature. The following table summarizes representative quantitative data for Wnt pathway modulation to provide context for the expected effects of a partial agonist like this compound.

| Parameter | Description | Representative Value/Range | Citation |

| Wnt3a-induced β-catenin accumulation | Fold-change in total cellular β-catenin levels upon stimulation with Wnt3a ligand. | 2- to 5-fold increase | [1][2] |

| TCF/LEF Reporter Assay Activation | Fold-induction of a luciferase reporter gene under the control of TCF/LEF response elements upon Wnt pathway stimulation. | 1.5 to >50-fold increase depending on the stimulus and cell type.[3] | [3][4] |

| GSK3β inhibition-induced TCF/LEF activity | Fold-activation of TCF/LEF reporter in response to GSK3β inhibitors like CHIR-99021. | 4- to 5-fold activation.[3] | [3] |

Downstream Signaling Targets of this compound

The engagement of this compound with FZD6 initiates a cascade of events targeting several key intracellular proteins. The primary downstream effects are the modulation of the β-catenin destruction complex and the subsequent activation of β-catenin-mediated transcription.

Dishevelled (DVL) Recruitment and Phosphorylation

Upon this compound binding to FZD6, the scaffolding protein Dishevelled (DVL) is recruited to the plasma membrane. This is a critical initial step in the transduction of the signal. DVL undergoes phosphorylation, which is a hallmark of its activation.

Inhibition of the β-Catenin Destruction Complex

The activated FZD6-DVL complex leads to the inhibition of the β-catenin destruction complex. This is achieved primarily through the sequestration of Axin, a key scaffold protein of the complex. The inhibition of the destruction complex prevents the phosphorylation of β-catenin by GSK3β.

Stabilization and Accumulation of β-Catenin

With the destruction complex inhibited, β-catenin is no longer targeted for degradation. This results in its stabilization and accumulation in the cytoplasm.

Nuclear Translocation of β-Catenin and Transcriptional Activation

The accumulated cytoplasmic β-catenin translocates to the nucleus. There, it binds to transcription factors of the TCF/LEF family, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes. These target genes are involved in a wide array of cellular processes, including proliferation, differentiation, and cell fate determination.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway through FZD6.

Caption: Experimental workflow for characterizing this compound downstream targets.

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a downstream hallmark of canonical Wnt/β-catenin signaling activation.[5][6][7]

a. Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene, and a control plasmid constitutively expressing Renilla luciferase for normalization. Activation of the Wnt pathway leads to an increase in firefly luciferase expression, which can be quantified by luminometry.

b. Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated binding sites, negative control) reporter plasmids

-

Renilla luciferase plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound compound

-

Wnt3a conditioned media (positive control)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

c. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include wells with vehicle control, and Wnt3a conditioned media as a positive control.

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.

Bioluminescence Resonance Energy Transfer (BRET) Assay for FZD6-DVL2 Interaction

BRET is a powerful technique to study protein-protein interactions in living cells. This protocol is designed to assess the interaction between FZD6 and DVL2 upon treatment with this compound.

a. Principle: FZD6 is fused to a Renilla luciferase (RLuc, the BRET donor), and DVL2 is fused to a yellow fluorescent protein (YFP, the BRET acceptor). If the two proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction of RLuc with its substrate is transferred to YFP, which then emits light at its characteristic wavelength. The ratio of YFP to RLuc emission is the BRET signal.

b. Materials:

-

HEK293T cells

-

Expression plasmids for FZD6-RLuc and DVL2-YFP

-

Transfection reagent

-

Coelenterazine h (RLuc substrate)

-

96-well white, clear-bottom plates

-

Plate reader capable of measuring dual-emission luminescence

c. Protocol:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate and co-transfect with FZD6-RLuc and DVL2-YFP expression plasmids.

-

Incubation: Culture the cells for 24-48 hours to allow for protein expression.

-

Cell Harvesting and Resuspension: Gently detach the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose).

-

Treatment: Aliquot the cell suspension into a 96-well plate. Add this compound at various concentrations.

-

Substrate Addition and Measurement: Add the RLuc substrate, coelenterazine h, to each well. Immediately measure the luminescence at two wavelengths (e.g., 475 nm for RLuc and 530 nm for YFP) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the RLuc emission. An increase in the BRET ratio indicates a closer interaction between FZD6 and DVL2.

Western Blot for β-Catenin Accumulation and GSK3β Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the levels of total β-catenin and the phosphorylation status of GSK3β.

a. Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total β-catenin and phosphorylated GSK3β (at Ser9, which is inhibitory). An increase in total β-catenin and p-GSK3β (Ser9) indicates activation of the Wnt pathway.

b. Materials:

-

Cell line of interest

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

c. Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound acts as a partial agonist of the FZD6 receptor, thereby modulating the canonical Wnt/β-catenin signaling pathway. Its downstream effects converge on the stabilization of β-catenin and the subsequent activation of TCF/LEF-mediated transcription. While specific quantitative data for this compound are still emerging, the experimental protocols and pathway information provided in this guide offer a robust framework for researchers to investigate its mechanism of action and explore its potential as a therapeutic agent. Further studies are warranted to precisely quantify the dose-dependent effects of this compound on each component of this critical signaling cascade.

References

- 1. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Wnt-Driven β-Catenin Stabilization Revealed by Quantitative and Temporal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 4. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Biological Functions of SAG/RBX2 Activation

Disclaimer: The term "Sag1.3" as specified in the topic does not correspond to a recognized protein or gene in major biological databases. This guide proceeds under the assumption that the intended subject is the Sensitive to Apoptosis Gene (SAG) , also known as RBX2 (RING-Box Protein 2) or RNF7 (RING Finger Protein 7) . SAG/RBX2 is a critical E3 ubiquitin ligase with well-documented activation mechanisms and biological functions relevant to researchers, scientists, and drug development professionals.

Executive Summary

The Sensitive to Apoptosis Gene (SAG), or RBX2, is a pivotal RING finger component of the Cullin-RING E3 ubiquitin ligase (CRL) family, the largest group of E3 ligases in humans.[1][2] The activation of SAG-containing CRLs initiates the ubiquitination and subsequent proteasomal degradation of a multitude of substrate proteins. This regulatory mechanism is central to numerous cellular processes, including cell cycle progression, signal transduction, apoptosis, and mitophagy.[1] Dysregulation of SAG/RBX2 activity is frequently implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of SAG/RBX2 activation, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its role in disease. The guide also includes detailed experimental protocols for studying SAG/RBX2 and its functions.

The SAG/RBX2 Protein and its Activation Mechanism

SAG/RBX2 functions as a catalytic core component of CRL complexes. These complexes are modular, typically consisting of a cullin scaffold protein (e.g., CUL1, CUL5), a substrate receptor protein (e.g., F-box proteins), and the RING finger protein SAG/RBX2, which recruits the ubiquitin-conjugating enzyme (E2).

The activation of the SAG-CRL complex is a multi-step process, primarily regulated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit.[3][4]

Activation Cycle of a Cullin-RING Ligase:

References

- 1. Functional characterization of SAG/RBX2/ROC2/RNF7, an antioxidant protein and an E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of SAG/RBX2/ROC2/RNF7, an antioxidant protein and an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into NEDD8 activation of cullin-RING ligases: conformational control of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting NEDD8-activated cullin-RING ligases for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sag1.3 In Vivo Studies

Topic: Sag1.3 Protocol for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule compound that has been identified as a partial agonist of the Frizzled-6 (FZD6) receptor. As a component of the Wnt signaling pathway, FZD6 is implicated in a variety of cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt/Frizzled signaling cascade is a hallmark of numerous diseases, most notably cancer and fibrosis. These application notes provide an overview of this compound, its mechanism of action, and a generalized protocol for its investigation in in vivo models.

It is important to distinguish the small molecule this compound from "SAG1," which is the major surface antigen of the protozoan parasite Toxoplasma gondii. While SAG1 has been the subject of in vivo studies as a vaccine candidate, the focus of this document is exclusively on the small molecule Frizzled agonist, this compound.

Application Notes

Background: The Wnt/Frizzled Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signaling cascade that governs many aspects of embryonic development and adult tissue homeostasis. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled family receptor and its co-receptor, LRP5/6. This interaction leads to the recruitment of the Dishevelled (DVL) protein, which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon pathway activation, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors, thereby initiating the transcription of Wnt target genes such as c-Myc and Cyclin D1, which promote cell proliferation.

Mechanism of Action of this compound

This compound functions as a partial agonist of the FZD6 receptor. By binding to FZD6, this compound mimics the action of a natural Wnt ligand, thereby activating the canonical Wnt/β-catenin signaling pathway. This activation is characterized by the stabilization of β-catenin, its subsequent nuclear translocation, and the induction of Wnt target gene expression. As a partial agonist, this compound may elicit a submaximal response compared to endogenous Wnt ligands, which can be advantageous in therapeutic contexts by allowing for a more controlled modulation of the pathway.

Potential In Vivo Applications

Given its role as a modulator of the Wnt/Frizzled pathway, this compound holds potential for a range of in vivo studies, including:

-

Oncology Research: Investigating the effects of this compound on the growth of tumors with known Wnt pathway dependencies. This could involve xenograft or patient-derived xenograft (PDX) models of cancers such as colorectal cancer or certain types of breast cancer.

-

Fibrosis Research: Exploring the role of FZD6 activation in models of fibrotic diseases, such as liver or pulmonary fibrosis.

-

Developmental Biology: Studying the impact of controlled FZD6 activation during embryonic development in model organisms.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-dependent effects on Wnt pathway biomarkers in vivo.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question, animal model, and experimental design.

Protocol 1: In Vivo Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound compound

-

Vehicle for solubilization (e.g., DMSO, PEG400, saline)

-

6-8 week old mice (e.g., C57BL/6 or BALB/c)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS or other appropriate analytical instrumentation

Methodology:

-